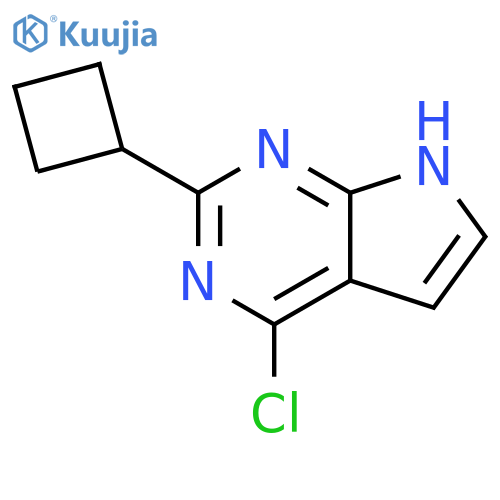

Cas no 2060044-34-8 (4-chloro-2-cyclobutyl-7H-pyrrolo2,3-dpyrimidine)

2060044-34-8 structure

商品名:4-chloro-2-cyclobutyl-7H-pyrrolo2,3-dpyrimidine

CAS番号:2060044-34-8

MF:C10H10ClN3

メガワット:207.659500598907

MDL:MFCD30498637

CID:5193319

PubChem ID:125453643

4-chloro-2-cyclobutyl-7H-pyrrolo2,3-dpyrimidine 化学的及び物理的性質

名前と識別子

-

- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-cyclobutyl-

- 4-chloro-2-cyclobutyl-7H-pyrrolo2,3-dpyrimidine

-

- MDL: MFCD30498637

- インチ: 1S/C10H10ClN3/c11-8-7-4-5-12-10(7)14-9(13-8)6-2-1-3-6/h4-6H,1-3H2,(H,12,13,14)

- InChIKey: OKICSBKYOTVYRO-UHFFFAOYSA-N

- ほほえんだ: C1(C2CCC2)=NC(Cl)=C2C=CNC2=N1

4-chloro-2-cyclobutyl-7H-pyrrolo2,3-dpyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-336839-2.5g |

4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |

2060044-34-8 | 2.5g |

$1903.0 | 2023-09-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060903-1g |

4-Chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |

2060044-34-8 | 95% | 1g |

¥4795.0 | 2023-03-11 | |

| Enamine | EN300-336839-0.05g |

4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |

2060044-34-8 | 0.05g |

$816.0 | 2023-09-03 | ||

| Enamine | EN300-336839-5g |

4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |

2060044-34-8 | 5g |

$2816.0 | 2023-09-03 | ||

| Enamine | EN300-336839-1g |

4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |

2060044-34-8 | 1g |

$971.0 | 2023-09-03 | ||

| Enamine | EN300-336839-0.1g |

4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |

2060044-34-8 | 0.1g |

$855.0 | 2023-09-03 | ||

| Enamine | EN300-336839-1.0g |

4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |

2060044-34-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-336839-0.25g |

4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |

2060044-34-8 | 0.25g |

$893.0 | 2023-09-03 | ||

| Enamine | EN300-336839-5.0g |

4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |

2060044-34-8 | 5.0g |

$2816.0 | 2023-02-23 | ||

| Enamine | EN300-336839-10g |

4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |

2060044-34-8 | 10g |

$4176.0 | 2023-09-03 |

4-chloro-2-cyclobutyl-7H-pyrrolo2,3-dpyrimidine 関連文献

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

2060044-34-8 (4-chloro-2-cyclobutyl-7H-pyrrolo2,3-dpyrimidine) 関連製品

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量